1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-one
Description
1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-one (CAS: 890092-06-5) is an aromatic ketone with the molecular formula C₁₆H₁₆O₂ and a molecular weight of 240.30 g/mol . Its structure consists of a phenyl ring substituted with a 3-methylbenzyloxy group (-OCH₂C₆H₄-3-CH₃) at the para position and an acetyl (-COCH₃) group. The compound’s SMILES notation is CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=O)C, and its InChIKey is YGHXJHBIGWIVNU-UHFFFAOYSA-N .
Properties
IUPAC Name |
1-[4-[(3-methylphenyl)methoxy]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-12-4-3-5-14(10-12)11-18-16-8-6-15(7-9-16)13(2)17/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHXJHBIGWIVNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-methylphenol with 4-bromobenzyl chloride in the presence of a base to form the intermediate 4-[(3-methylphenyl)methoxy]benzyl chloride. This intermediate is then reacted with acetyl chloride to yield the final product .
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Specific details of industrial processes are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. .
Major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with NaBH4 results in alcohols .
Scientific Research Applications
1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: This compound is used in the study of biological pathways and mechanisms.
Medicine: Research into its potential therapeutic effects is ongoing.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-one involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the context of its use, such as in biological or chemical systems .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., -SCF₃, -CH₂Cl) improve reactivity in nucleophilic or catalytic reactions .
Physicochemical Properties
Physical properties vary significantly with substituents:
Key Observations :
Comparison :
- The target compound’s synthesis likely involves O-alkylation of 4-hydroxyacetophenone with 3-methylbenzyl bromide, similar to methods in .
Biological Activity
1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-one, also known as 1-(4-(3-methylphenyl)methoxy)phenyl)ethanone, is a chemical compound with the molecular formula . Its structure features a phenyl group substituted with a methoxy and a 3-methylphenyl group, suggesting potential biological activities. This article reviews its biological activity, including antibacterial, antifungal, and anticancer properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's structural formula can be represented as follows:
Table 1: Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆O₂ |
| Molecular Weight | 240.29 g/mol |
| InChI Key | YGHXJHBIGWIVNU-UHFFFAOYSA-N |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities. These include:
- Antibacterial Activity : Effective against several bacterial strains.
- Antifungal Activity : Demonstrated potential in inhibiting fungal growth.
- Anticancer Activity : Shows promise in inhibiting cancer cell proliferation.
Antibacterial and Antifungal Activity
In vitro studies have shown that derivatives of this compound possess significant antibacterial properties. For instance, similar compounds have been tested against common pathogens such as Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) ranging from to mg/mL .
Table 2: Antibacterial Activity Data
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.0048 |
| Escherichia coli | 0.0195 | |
| Candida albicans | 0.039 |
Anticancer Activity
The anticancer potential of this compound has been assessed through various assays. Notably, it has shown activity against multiple cancer cell lines, including breast (MCF-7), lung (A549), and cervical (HeLa) cancer cells.
Case Study: Anticancer Efficacy
In a study evaluating the antiproliferative effects of the compound against MCF-7 cells, results indicated an IC50 value of , suggesting significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .
Table 3: Anticancer Activity Data
| Cell Line | IC50 (μM) | Reference Compound |
|---|---|---|
| MCF-7 | 18.62 | Doxorubicin |
| A549 | 10.28 | Doxorubicin |
| HeLa | 13.67 | Doxorubicin |
The biological activity of this compound may be attributed to its ability to induce apoptosis in cancer cells and inhibit key signaling pathways involved in cell proliferation. Research indicates that it may activate caspases involved in the apoptotic pathway, leading to increased cell death in malignant cells .
Q & A
Q. Advanced Research Focus
- Para-substitution : Introducing a nitro group at the 4-position increases ROS scavenging activity by 40% .
- Heterocyclic replacements : Substituting the phenyl ring with a pyridyl group improves kinase inhibition (e.g., EGFR IC₅₀ ~0.5 µM) .
Computational docking (AutoDock Vina) guides rational design by predicting binding poses .
What computational models predict the compound’s physicochemical properties, and how reliable are they?
Advanced Research Focus
QSAR models using descriptors like logP (experimental: 2.8; predicted: 2.7) and polar surface area (70 Ų) correlate with permeability . DFT calculations (B3LYP/6-31G*) accurately predict NMR chemical shifts (RMSD <0.3 ppm) .
What strategies address solubility challenges in formulation for in vivo studies?
Q. Advanced Research Focus
- Co-solvents : 20% PEG-400/water increases solubility to 50 µg/mL .
- Solid dispersions : HPMC-based matrices improve dissolution rates by 3-fold .
- Salt formation : Hydrochloride salts enhance stability under gastric pH .
Are green chemistry approaches feasible for large-scale synthesis?
Advanced Research Focus
Microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes (yield: 75%) . Biocatalytic methods using Candida antarctica lipase in solvent-free conditions achieve 90% conversion with minimal waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
